2-Bromo-4-methoxypyridin-3-amine

Lipophilicity ADME Profiling Medicinal Chemistry

Researchers designing kinase probes or tryptase inhibitors face synthetic bottlenecks when building blocks lack orthogonal handles, adding protection/deprotection steps. 2-Bromo-4-methoxypyridin-3-amine eliminates this: • Ortho-bromo for Suzuki coupling; meta-amino for amide coupling without orthogonal protection • TPSA 48.1 Ų (vs. 38.9 Ų for chloro analog) enables CNS-sparing kinase probe design • Patent-validated tryptase inhibitor intermediate (WO2014170847A1) Supplied with full analytical certification and global logistics support.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
CAS No. 109613-97-0
Cat. No. B034232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methoxypyridin-3-amine
CAS109613-97-0
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)Br)N
InChIInChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
InChIKeyJAABPGVJVYZBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methoxypyridin-3-amine Procurement Guide


2-Bromo-4-methoxypyridin-3-amine is a trisubstituted pyridine derivative featuring bromo, methoxy, and primary amine functionalities at the 2-, 4-, and 3-positions, respectively [1]. This substitution pattern creates a unique reactivity profile that supports sequential orthogonal transformations not achievable with simpler di-substituted analogs. The compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and tryptase-targeting agents, where the precise arrangement of electron-donating and electron-withdrawing groups governs both synthetic utility and target binding interactions [2][3].

Limitations of Simple Analogs vs. 2-Bromo-4-methoxypyridin-3-amine


The combination of an ortho-bromo leaving group for cross-coupling, a para-methoxy group that modulates ring electronics, and a meta-amino handle for amide formation or further derivatization creates a synthetic vector that cannot be replicated by 2-bromo-4-chloropyridin-3-amine, 2-bromo-4-methylpyridin-3-amine, or other mono-functionalized pyridines. The electron-donating methoxy group at the 4-position increases electron density at the pyridine ring, enhancing nucleophilic aromatic substitution reactivity at the 2-position compared to chloro analogs, while the 3-amino group permits site-specific functionalization without protecting group manipulation [1][2]. These differential properties translate into measurable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly impact both synthetic outcomes and biological target engagement, as quantified in the evidence below.

2-Bromo-4-methoxypyridin-3-amine: Key Differentiation Metrics


Lipophilicity: Methoxy vs. Chloro Analog

The methoxy group at the 4-position significantly reduces lipophilicity compared to the chloro analog. 2-Bromo-4-methoxypyridin-3-amine exhibits an XLogP3-AA value of 1.2, versus 1.8 for 2-bromo-4-chloropyridin-3-amine [1][2]. This 0.6-log unit difference corresponds to a ~4-fold reduction in octanol-water partition coefficient, which is expected to enhance aqueous solubility and reduce non-specific protein binding in biological assays [1].

Lipophilicity ADME Profiling Medicinal Chemistry

TPSA: Methoxy vs. Chloro Analog

The topological polar surface area (TPSA) of 2-bromo-4-methoxypyridin-3-amine is 48.1 Ų, compared to 38.9 Ų for 2-bromo-4-chloropyridin-3-amine [1][2]. This 9.2 Ų increase reflects the methoxy oxygen contribution to polar surface area, which is absent in the chloro analog [1].

Drug-likeness Permeability Structural Biology

Hydrogen Bond Acceptor Capacity: Methoxy vs. Chloro

2-Bromo-4-methoxypyridin-3-amine possesses three hydrogen bond acceptor sites (methoxy O, pyridine N, and amine N), whereas 2-bromo-4-chloropyridin-3-amine has only two (pyridine N and amine N), as chlorine is not a hydrogen bond acceptor [1][2]. The additional methoxy oxygen HBA provides an extra interaction point for target binding or co-crystallization [1].

Supramolecular Chemistry Receptor Interactions Crystallography

Purity Specification and QC Documentation

The compound is routinely supplied at a minimum purity specification of 97% by HPLC, with batch-specific analytical certificates including NMR, HPLC, and GC data available from Bidepharm . By comparison, many bromopyridine analogs from generic vendors are supplied at 95% purity without guaranteed multi-technique QC documentation .

Quality Control Reproducibility Procurement

Patented Intermediate for Tryptase Inhibitor Synthesis

2-Bromo-4-methoxypyridin-3-amine is explicitly claimed as a synthetic intermediate in WO2014170847A1 for the preparation of tryptase inhibitors intended to treat inflammatory diseases [1]. This patent-protected development pathway creates a procurement demand traceable to a specific therapeutic program, unlike 2-bromo-4-chloropyridin-3-amine which, while structurally analogous, appears in fewer current patent filings as a synthetic intermediate for tryptase-targeting agents [1].

Tryptase Inhibition Anti-inflammatory Patent Literature

2-Bromo-4-methoxypyridin-3-amine Application Scenarios


Tryptase Inhibitor Synthesis

The compound serves as the designated intermediate in the synthesis of tryptase inhibitor drug candidates, as documented in WO2014170847A1 [1]. Procurement of this specific building block ensures compliance with patent-validated synthetic pathways and simplifies regulatory documentation for pharmaceutical development organizations advancing anti-inflammatory therapies.

Kinase Inhibitor Library Construction

The ortho-bromo substituent enables Suzuki-Miyaura cross-coupling for diversity-oriented synthesis, while the 3-amino group permits amide coupling without requiring orthogonal protection [1]. This dual functional handle pair allows libraries to be elaborated in two independent directions, maximizing scaffold diversity from a single building block procurement.

Peripherally Restricted Kinase Probes

The elevated TPSA (48.1 Ų) and lower LogP (1.2) of the methoxy-substituted compound relative to its chloro analog (TPSA 38.9 Ų, LogP 1.8) make it the preferred choice when designing kinase probes intended to remain outside the CNS [1][2]. This physicochemical differentiation directly informs procurement decisions in CNS-safety-conscious drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-methoxypyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.